4-tert-Butylbenzotrifluoride
Overview
Description
Discovery and Synthesis of 4-tert-Butylbenzotrifluoride Derivatives
The synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a derivative of 4-tert-butylbenzotrifluoride, has been reported to offer high thermal stability and resistance to hydrolysis. This compound, known as Fluolead, has been identified as a superior deoxofluorinating agent with diverse fluorination capabilities, including the high-yield conversion of various functional groups to fluorinated counterparts and stereoselective deoxofluoro-arylsulfinylation .
Molecular Structure Analysis
The molecular structure of tri-n-butyltin 2,6-difluorobenzoate, another related compound, has been elucidated through X-ray crystallography. It forms a unique macrocyclic tetramer with a 16-membered Sn4O8 ring, where the tin atoms exhibit distorted trigonal bipyramidal geometries . Similarly, the hexa-tert-butyl-hexa-peri-hexabenzocoronene, synthesized from 4-tert-butylphenylacetylene, has been structurally characterized, revealing the formation of dimers of the aromatic cores in its crystal structure .
Chemical Reactions Analysis
The reactivity of tert-butyl aroylperbenzoates under laser flash photolysis has been studied, providing insights into the kinetics of their singlet and triplet states, as well as the behavior of the resulting aroylphenyl radicals . Additionally, the metalation of N-(Pivaloyl)- and N-(tert-Butoxycarbonyl)difluoroanilines has been explored, demonstrating regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives .
Physical and Chemical Properties Analysis
The synthesis and characterization of 4-tert-butylbenzohydrazone and its metal complexes have been conducted, revealing their structural properties through various spectroscopic methods. The ligand was found to coordinate to metal ions through ONO donor atoms . Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized by spectroscopic techniques and X-ray diffraction, and evaluated for its biological activity .
The properties of fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene have been investigated, showing good solubility, thermal stability, and mechanical strength, as well as low dielectric constants and moisture absorption . A similar study on polyimides based on 2,5-bis(4-amino-2-trifluoromethylphenoxy)-tert-butylbenzene confirmed these findings and highlighted their potential for applications requiring these properties .
Lastly, the synthesis, crystal structure, and antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine were reported. The compound exhibited good antitumor activity against the Hela cell line, with its structure confirmed by single-crystal X-ray diffraction .
Scientific Research Applications
Photolysis and Radical Chemistry : A study explored the laser flash photolysis of tert-Butyl aroylperbenzoates, revealing insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals. This research contributes to our understanding of the photophysical properties and radical chemistry of compounds related to 4-tert-Butylbenzotrifluoride (B. S. and D. Neckers, 2004).
Electrochemistry in Ionic Liquids : Another investigation into the electrochemistry of ionic liquids provided insights that could be relevant for applications involving 4-tert-Butylbenzotrifluoride derivatives, focusing on their potential in electrochemical systems (Li Xiao & K. Johnson, 2003).
Stability and Basicity of Carbenes : Research on the basicity of stable carbenes in solvents like THF and DMSO sheds light on the reactivity and stability of related compounds, which could inform the design of new materials and catalysts (Y. Kim & A. Streitwieser, 2002).
Materials Science and Polymer Chemistry : A study on polyimides containing tert-butyl side groups highlighted the impact of structural modifications on properties like dielectric constant and organosolubility. This research is directly relevant to the development of materials with specific electronic and physical properties (Y. Chern & J. Tsai, 2008).
Self-Assembly and Molecular Interactions : Research into the self-assembly properties driven by NH⋅⋅⋅O hydrogen bonding using 4-tert-butylbenzoic acid and aliphatic diamines demonstrates the potential for designing new supramolecular structures and materials (R. Armstrong et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQWGQDFWPRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzotrifluoride |
Synthesis routes and methods
Procedure details
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